Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the regiospecific ring opening of a tetrahydrofuran derivative , and the reaction of lithium salt of ethyl cyanoacetate with different reagents . These methods highlight the importance of regioselectivity and the use of specific reagents to achieve the desired product. The preparation of ethyl 5(S),6-epoxy-3(R)-(methoxymethoxy)hexanoate as a key chiral intermediate for other compounds suggests that similar approaches could potentially be applied to synthesize the compound .
Molecular Structure Analysis
X-ray single-crystal analysis and quantum chemical calculations using density functional theory have been employed to determine the geometrical structure of methoxy substituted compounds . The optimized geometrical parameters from these studies are in good agreement with experimental data, indicating that similar methods could be used to analyze the molecular structure of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate.
Chemical Reactions Analysis
The papers describe various chemical reactions, including regioselective chlorination and the Witting reaction . These reactions are crucial for modifying the structure of the compounds to achieve desired functionalities. The discussion on the formation of different products through reactions with acids, bases, and amines provides a foundation for understanding how Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate might react under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using techniques such as IR, UV, and NMR spectroscopy . The existence of compounds in different tautomeric forms in the solid state and solution , as well as the presence of intermolecular hydrogen bonds , are important aspects that influence the properties of these compounds. These findings can be extrapolated to predict the behavior of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate in various environments.
Scientific Research Applications
1. Neuroprotective and Anti-neuroinflammatory Agents
- Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. The neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results or Outcomes: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
2. Correctors of Mutant CFTR Protein
- Methods of Application: Thirty-five compounds were tested using the functional assay based on the halide-sensitive yellow fluorescent protein (HS-YFP) that measured CFTR activity .
- Results or Outcomes: One compound, having a six atom carbocyle central ring in the tricyclic pyrrolothiazole system and bearing a pivalamide group at the thiazole moiety and a 5-chloro-2-methoxyphenyl carboxamide at the pyrrole ring, significantly increased F508del-CFTR activity. This compound could lead to the synthesis of a novel class of CFTR correctors .
Safety And Hazards
properties
IUPAC Name |
ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO4/c1-3-20-15(18)7-5-4-6-13(17)12-10-11(16)8-9-14(12)19-2/h8-10H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCOPIYSIIQHOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(C=CC(=C1)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601249235 |
Source
|
Record name | Ethyl 5-chloro-2-methoxy-ε-oxobenzenehexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601249235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate | |
CAS RN |
951886-73-0 |
Source
|
Record name | Ethyl 5-chloro-2-methoxy-ε-oxobenzenehexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951886-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-chloro-2-methoxy-ε-oxobenzenehexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601249235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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